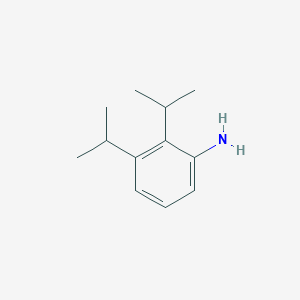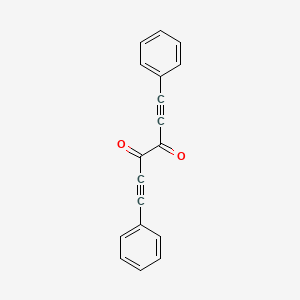
1,5-Hexadiyne-3,4-dione, 1,6-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- is an organic compound characterized by the presence of two phenyl groups attached to a hexadiyne backbone with dione functionalities at positions 3 and 4
准备方法
Synthetic Routes and Reaction Conditions
1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- can be synthesized through several methods. One common approach involves the coupling of phenylacetylene with a suitable dihalide under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, to form the desired product.
Industrial Production Methods
Industrial production of 1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into corresponding diols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the phenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Diols or alkanes.
Substitution: Substituted phenyl derivatives.
科学研究应用
1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of 1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. Additionally, its ability to undergo redox reactions can influence cellular oxidative stress pathways.
相似化合物的比较
Similar Compounds
1,6-Diphenylhexa-1,5-diene-3,4-diol: Similar structure but with hydroxyl groups instead of dione functionalities.
1,6-Diethoxy-1,5-hexadiene-3,4-dione: Similar backbone but with ethoxy groups instead of phenyl groups.
Uniqueness
1,5-Hexadiyne-3,4-dione, 1,6-diphenyl- is unique due to its combination of phenyl groups and dione functionalities, which confer distinct chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
180967-67-3 |
|---|---|
分子式 |
C18H10O2 |
分子量 |
258.3 g/mol |
IUPAC 名称 |
1,6-diphenylhexa-1,5-diyne-3,4-dione |
InChI |
InChI=1S/C18H10O2/c19-17(13-11-15-7-3-1-4-8-15)18(20)14-12-16-9-5-2-6-10-16/h1-10H |
InChI 键 |
OBHSTCRJRCSKGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC(=O)C(=O)C#CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


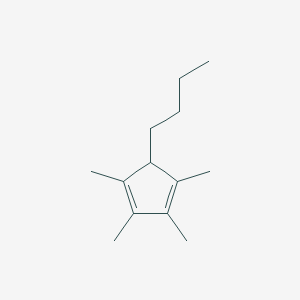
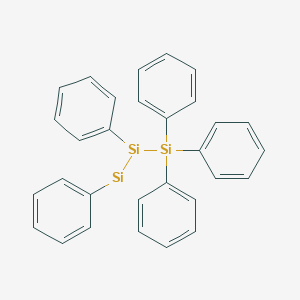
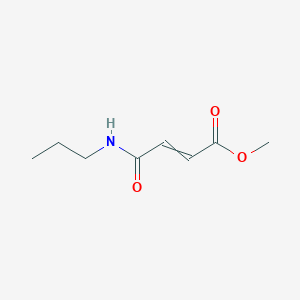
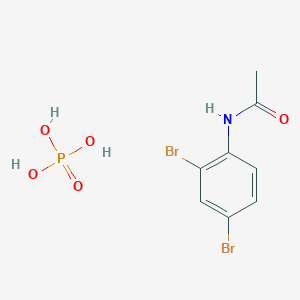
![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)
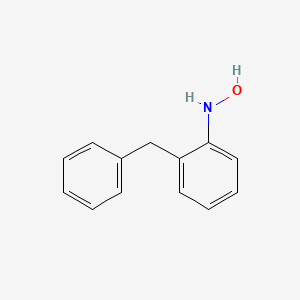

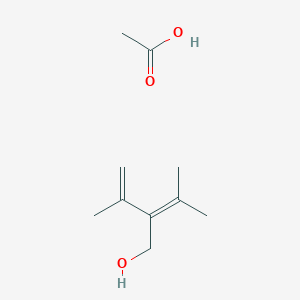

![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)
